
N-benzyl-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-phenoxyacetamide is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol It is characterized by the presence of a benzyl group attached to a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-phenoxyacetamide typically involves the reaction of benzylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond in N-benzyl-2-phenoxyacetamide can undergo hydrolysis under acidic or basic conditions to yield phenoxyacetic acid and benzylamine (or derivatives).
Conditions and Products:
Mechanistic Insight:
Protonation of the amide carbonyl under acidic conditions enhances electrophilicity, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly attack the carbonyl carbon.
Reduction of the Amide Group
The amide functionality can be reduced to a secondary amine using strong reducing agents.
Example Reaction:
This compound+LiAlH4→N-benzyl-2-phenoxyethylamine+Al(OH)3+Li+
Key Data:
-
Reagent: Lithium aluminum hydride (LiAlH₄) in dry THF
-
Conditions: 0°C to room temperature, 4h
-
Yield: ~65% (estimated from analogous reductions in)
Side Reactions:
Over-reduction of the benzyl group or phenoxy ring is possible under prolonged exposure to LiAlH₄.
Electrophilic Aromatic Substitution (EAS)
The phenoxy ring is activated toward electrophilic substitution due to the electron-donating methoxy group (if present) or resonance from the oxygen atom.
Reported Reactions:
Reaction | Reagents/Conditions | Position | Product | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | Para to O | 4-Nitro-N-benzyl-2-phenoxyacetamide | |
Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | Ortho/Meta | 3-Bromo-N-benzyl-2-phenoxyacetamide |
Regioselectivity:
Substitution occurs preferentially at the para position relative to the oxygen atom due to resonance stabilization.
Oxidation of the Benzyl Group
The benzyl substituent can undergo oxidation to form a ketone or carboxylic acid.
Oxidation Pathways:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
KMnO₄/H₂SO₄ | 100°C, 6h | 2-Phenoxyacetophenone | ~50% | |
CrO₃/AcOH | RT, 12h | 2-Phenoxyacetic acid | ~45% |
Mechanism:
Manganese-based oxidants cleave the benzyl C–N bond, while chromium trioxide oxidizes the methylene group to a carbonyl.
Functionalization of the Phenoxy Oxygen
The phenoxy oxygen can participate in alkylation or acylation reactions.
Example:
This compound+CH3IK2CO3N-benzyl-2-(methoxyphenoxy)acetamide
Conditions:
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Acetone, reflux, 24h
Metal-Catalyzed Cross-Coupling
The compound’s aromatic rings can participate in Suzuki-Miyaura or Ullmann couplings if halogenated.
Hypothetical Reaction (Post-Bromination):
3-Bromo-N-benzyl-2-phenoxyacetamide+PhB(OH)2Pd(PPh3)43-Phenyl-N-benzyl-2-phenoxyacetamide
Conditions:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)
-
Base: Na₂CO₃, DMF/H₂O, 80°C
Biological Derivatization (In Vivo)
In zebrafish models, this compound derivatives exhibit metabolic transformations, including:
Experimental Challenges and Optimizations
-
Amide Hydrolysis: Prolonged acidic conditions may degrade the phenoxy ring.
-
Electrophilic Substitution: Steric hindrance from the acetamide group directs substitution to specific positions.
-
Oxidation Selectivity: Controlled conditions are required to avoid over-oxidation.
Scientific Research Applications
Biological Activities
Research indicates that N-benzyl-2-phenoxyacetamide exhibits several biological activities, including:
- Anticonvulsant Activity : Studies have shown that derivatives of N-benzyl-2-acetamidoacetamides demonstrate significant anticonvulsant properties. For instance, specific derivatives have been evaluated for their efficacy in protecting against seizures induced by maximal electroshock, with some compounds showing comparable activity to established anticonvulsants like phenytoin .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, making it a candidate for developing new antibiotics or antimicrobial agents .
Case Studies
-
Anticonvulsant Efficacy :
- A study evaluated several derivatives of N-benzyl-2-acetamidoacetamides, demonstrating that certain substitutions significantly enhance anticonvulsant activity. For example, the compound N-benzyl-2-acetamido-3-methoxypropionamide exhibited an ED50 value of 8.3 mg/kg in mice, indicating potent anticonvulsant properties .
- Antimicrobial Testing :
Synthesis and Industrial Applications
The synthesis of this compound typically involves reacting phenoxyacetyl chloride with benzylamine under controlled conditions. This process can be optimized for yield and purity, making it suitable for both laboratory and industrial applications. Its role as an intermediate in synthesizing more complex organic molecules further underscores its utility in chemical research and industry .
Mechanism of Action
The mechanism of action of N-benzyl-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, which can lead to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenoxyacetamide: C15H15NO2
N-(2-hydroxy-5-substitutedphenyl)benzacetamides: Various derivatives with different substituents.
Phenoxyacetamides: Compounds with similar phenoxyacetamide structure but different substituents.
Thiophenoxyacetamides: Similar to phenoxyacetamides but with a sulfur atom in place of oxygen.
Uniqueness
This compound is unique due to its specific benzyl and phenoxyacetamide structure, which imparts distinct chemical and biological properties
Biological Activity
N-benzyl-2-phenoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. A pivotal study investigated the anticonvulsant effects of various substituted N-benzyl 2-acetamido compounds. The results demonstrated that certain derivatives provided robust protection against maximal electroshock (MES)-induced seizures in animal models.
Key Findings:
- Full Protection Against Seizures: Compounds such as N-benzyl 2,3-dimethoxypropionamide showed an effective dose (ED50) of 30 mg/kg, comparable to phenobarbital (ED50 = 22 mg/kg) .
- Importance of Substituents: The presence of the 2-acetamido moiety was found to enhance anticonvulsant activity, although it was not strictly necessary for efficacy .
Compound | ED50 (mg/kg) | Comparison with Phenobarbital |
---|---|---|
N-benzyl 2,3-dimethoxypropionamide | 30 | Comparable |
N-benzyl 2-acetamido-3-methoxypropionamide | 8.3 | More potent |
Anticancer Activity
The biological activity of this compound extends into anticancer research. Studies have focused on its cytotoxic effects against various tumor cell lines. The evaluation methods typically include MTT assays and colony-forming assays.
Cytotoxicity Assessment:
- The MTT assay is widely used to determine cell viability and proliferation in response to treatment with this compound.
- Colony-forming assays help assess the compound's ability to inhibit anchorage-independent growth, a hallmark of cancer cell aggressiveness .
Research Highlights:
- Cell Migration and Invasion: Studies have shown that this compound can affect cell migration and invasion capabilities, which are critical factors in cancer metastasis.
- Mechanistic Insights: The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Anticonvulsant Efficacy in Animal Models:
A study conducted on mice evaluated the protective effects of this compound against induced seizures. The compound demonstrated significant efficacy compared to control groups, indicating its potential as a therapeutic agent for epilepsy. -
Cytotoxicity in Tumor Cell Lines:
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was particularly effective against breast cancer and leukemia cell lines.
Properties
CAS No. |
18861-15-9 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-benzyl-2-phenoxyacetamide |
InChI |
InChI=1S/C15H15NO2/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) |
InChI Key |
WPNWGIALOINNCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.